molecular formula C8H14ClNO3 B13611604 2-Amino-6-oxaspiro[3.4]octane-2-carboxylicacidhydrochloride

2-Amino-6-oxaspiro[3.4]octane-2-carboxylicacidhydrochloride

Cat. No.: B13611604
M. Wt: 207.65 g/mol
InChI Key: AYKHPBTZOVQFEP-UHFFFAOYSA-N
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Description

2-amino-6-oxaspiro[34]octane-2-carboxylic acid hydrochloride is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of an amino group, a carboxylic acid group, and an oxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-oxaspiro[3.4]octane-2-carboxylic acid hydrochloride can be achieved through several synthetic routes. One approach involves the annulation of the cyclopentane ring, while another involves the annulation of the four-membered ring . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-oxaspiro[3.4]octane-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-amino-6-oxaspiro[3.4]octane-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound may find applications in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-6-oxaspiro[3.4]octane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The spirocyclic structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-6-oxaspiro[3.4]octane-2-carboxylic acid hydrochloride is unique due to the presence of both an amino group and a carboxylic acid group within a spirocyclic framework. This combination of functional groups and structural features distinguishes it from other similar compounds and contributes to its diverse range of applications.

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

2-amino-6-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c9-8(6(10)11)3-7(4-8)1-2-12-5-7;/h1-5,9H2,(H,10,11);1H

InChI Key

AYKHPBTZOVQFEP-UHFFFAOYSA-N

Canonical SMILES

C1COCC12CC(C2)(C(=O)O)N.Cl

Origin of Product

United States

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